molecular formula C17H29N B8506616 N-Butyl-N-(heptan-2-YL)aniline CAS No. 157363-54-7

N-Butyl-N-(heptan-2-YL)aniline

Cat. No.: B8506616
CAS No.: 157363-54-7
M. Wt: 247.4 g/mol
InChI Key: PHVYYKBZCNGPEY-UHFFFAOYSA-N
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Description

N-Butyl-N-(heptan-2-yl)aniline is a tertiary amine derivative of aniline, characterized by two alkyl substituents on the nitrogen atom: a linear n-butyl group and a branched heptan-2-yl chain.

Properties

CAS No.

157363-54-7

Molecular Formula

C17H29N

Molecular Weight

247.4 g/mol

IUPAC Name

N-butyl-N-heptan-2-ylaniline

InChI

InChI=1S/C17H29N/c1-4-6-9-12-16(3)18(15-7-5-2)17-13-10-8-11-14-17/h8,10-11,13-14,16H,4-7,9,12,15H2,1-3H3

InChI Key

PHVYYKBZCNGPEY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)N(CCCC)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

N-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl)aniline (C₁₃)
  • Structure : Features a bicyclic terpene-derived substituent, introducing significant steric bulk and rigidity.
N-(3,7-Dimethyloct-6-en-1-yl)aniline (C₁₄)
  • Structure : Contains an unsaturated branched alkyl chain (dimethyloctenyl group).
  • Impact : The double bond introduces electronic effects (e.g., conjugation) absent in the saturated heptan-2-yl group, altering resonance stabilization and susceptibility to oxidation .
2-(tert-Butyl)-N-(hexan-2-yl)aniline (15)
  • Structure : Combines a tert-butyl group on the aromatic ring with a hexan-2-yl chain on nitrogen.
  • Impact : The electron-donating tert-butyl group increases electron density on the aromatic ring, enhancing electrophilic substitution reactivity compared to the target compound’s unsubstituted aniline core .
N-Butyl-N-(4,4,4-trifluorobutyl)aniline (2ar)
  • Structure : Features a fluorinated alkyl chain (trifluorobutyl) alongside n-butyl.
  • Impact : The strong electron-withdrawing effect of the CF₃ group contrasts with the electron-donating heptan-2-yl chain, leading to reduced basicity and altered nucleophilicity .

Spectroscopic and Physical Properties

NMR Shifts (δH and δC)
  • C₁₃ : Aromatic protons resonate at δ 6.8–7.2 ppm, while bicyclic CH₂ groups appear at δ 1.2–2.1 ppm.
  • C₁₄ : The allylic protons of the dimethyloctenyl chain show upfield shifts (δ 1.6–2.0 ppm) due to conjugation .
  • Compound 13 : tert-butyl protons appear as a singlet at δ 1.35 ppm, with aromatic signals shifted downfield (δ 7.3–7.5 ppm) due to electron donation .
Melting Points and Solubility
  • Bicyclic derivatives (e.g., C₁₃) are solids at room temperature, whereas linear or branched analogs (e.g., C₁₄, compound 13) are often oils, indicating higher solubility in nonpolar solvents .

Reactivity and Functional Group Tolerance

  • Nitroso Derivatives (): Compounds like N1-Butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine (2c) exhibit enhanced electrophilic reactivity at the nitroso group, a feature absent in the target compound. The presence of electron-withdrawing groups (e.g., Cl, NO) further modulates this behavior .

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